2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol
Overview
Description
2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol typically involves the following steps:
Starting Material: The synthesis often begins with 2-methyl-3-nitroaniline.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Indole Ring: The amino group undergoes cyclization to form the indole ring structure.
Introduction of Hydroxyl Group: The hydroxyl group is introduced through a nucleophilic substitution reaction, where an appropriate hydroxyl-containing reagent is used.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale hydrogenation reactors for the reduction step.
Automated Cyclization: Employing automated systems for the cyclization process to ensure consistency and efficiency.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like manganese dioxide.
Reduction: The compound can be reduced further to modify the indole ring or the amino group.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of fully reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-ylmethanamine: Another indole derivative with similar biological activities.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)acetamides: Compounds with similar structural features and biological activities.
Biological Activity
2-Amino-1-(2-methyl-1H-indol-3-YL)ethanol is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets and pathways:
- Molecular Targets : The compound may bind to specific receptors or enzymes, modulating their activity. It has been shown to interact with tubulin, leading to inhibition of polymerization, which is significant for cancer cell proliferation control .
- Biochemical Pathways : Research indicates that this compound can activate or inhibit several signaling pathways related to cell growth and apoptosis. For instance, it has been observed to induce apoptosis in cancer cells in a dose-dependent manner and can arrest the cell cycle at the G2/M phase .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values for these cell lines are notably low, indicating potent cytotoxicity .
- Antimicrobial Properties : The compound has also shown promising antimicrobial activity against various pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic processes.
- Anti-inflammatory Effects : Similar indole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies : A study evaluated the compound's effectiveness against human breast cancer (MCF-7) and normal murine fibroblast (BALB/3T3) cell lines. Results indicated significant antiproliferative activity with a marked reduction in cell viability at concentrations as low as 0.5 μM .
- Mechanistic Insights : Another study highlighted that the compound induces apoptosis through mitochondrial pathways and inhibits tubulin polymerization, akin to established chemotherapeutics like colchicine .
- Gastroprotective Effects : In animal models, pre-treatment with the compound significantly reduced gastric mucosal damage induced by ethanol, suggesting potential therapeutic applications in gastrointestinal disorders .
Data Summary
Below is a summary table of key findings related to the biological activity of this compound:
Biological Activity | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa | 0.52 | Induction of apoptosis, tubulin inhibition |
Anticancer | MCF-7 | 0.34 | Induction of apoptosis, tubulin inhibition |
Antimicrobial | Various bacterial strains | Varies | Disruption of cell membranes |
Anti-inflammatory | In vivo model | Not specified | COX inhibition |
Gastroprotective | Ethanol-induced ulcers | Not specified | Reduction in mucosal damage |
Properties
IUPAC Name |
2-amino-1-(2-methyl-1H-indol-3-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-11(10(14)6-12)8-4-2-3-5-9(8)13-7/h2-5,10,13-14H,6,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLBSDNZNLCRSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(CN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001251610 | |
Record name | α-(Aminomethyl)-2-methyl-1H-indole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926196-01-2 | |
Record name | α-(Aminomethyl)-2-methyl-1H-indole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926196-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-(Aminomethyl)-2-methyl-1H-indole-3-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001251610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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